Aluminium tris(trifluoroacetate)

Catalog No.
S1915207
CAS No.
36554-89-9
M.F
C6AlF9O6
M. Wt
366.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminium tris(trifluoroacetate)

CAS Number

36554-89-9

Product Name

Aluminium tris(trifluoroacetate)

IUPAC Name

aluminum;2,2,2-trifluoroacetate

Molecular Formula

C6AlF9O6

Molecular Weight

366.03 g/mol

InChI

InChI=1S/3C2HF3O2.Al/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3

InChI Key

FJYDXYVSFFWRER-UHFFFAOYSA-K

SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Al+3]

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Al+3]

Aluminium tris(trifluoroacetate) is a chemical compound with the molecular formula C₆AlF₉O₆ and a molecular weight of 366.03 g/mol. This compound is recognized for its role in various research applications, particularly in metal-organic chemistry, where it aids in structural investigations and the synthesis of related compounds like tris(ethyl acetoacetate)aluminium(III) . The compound typically exhibits a purity of around 95% and is utilized in the preparation of double trifluoroacetates of lanthanoids, contributing to the understanding of their properties and structures .

Synthesis of Coordination Compounds:

Aluminium tris(trifluoroacetate) acts as a precursor for the synthesis of diverse coordination compounds. For instance, it reacts with fluorosulfuric acid to form aluminium tris(fluorosulfate) []. This compound exhibits a unique polymeric structure with bridging bidentate fluorosulfate groups, leading to hexacoordinated aluminium. This reaction serves as a valuable tool for studying and developing new coordination complexes, furthering our understanding of these fascinating molecules [].

Source for Structural Investigations:

Aluminium tris(trifluoroacetate) plays a crucial role in structural investigations within metal-organic chemistry. Researchers employ it in the synthesis and characterization of metal-organic compounds, such as tris(ethyl acetoacetate)aluminium(III) []. This application helps elucidate the stereoisomeric complexities and crystalline structures of these materials, providing valuable insights into their properties and potential applications [].

Preparation of Functional Materials:

Aluminium tris(trifluoroacetate) finds use in the preparation of double trifluoracetates of lanthanoids. These compounds exhibit intriguing properties and structures, contributing to the advancement of inorganic chemistry and materials science []. Their unique characteristics hold promise for diverse applications, prompting further research in this area [].

, especially involving fluorinated compounds. One notable reaction includes its interaction with fluorosulphuric acid to produce aluminium tris(fluorosulphate) . The compound can also undergo hydrolysis under specific conditions, leading to the formation of various aluminium fluoride species in solution .

The biological activity of aluminium tris(trifluoroacetate) is multifaceted. It has been shown to inhibit the proliferation of osteoblasts and chondrocytes, which are critical for bone and cartilage formation . Additionally, at a molecular level, it can bind to enzymes and proteins, potentially inhibiting or activating their functions. This interaction can affect processes such as DNA replication and repair, thereby influencing gene expression and cellular function .

Cellular Effects

  • Inhibition of Cell Proliferation: Particularly affects osteoblasts and chondrocytes.
  • Enzyme Interaction: Alters the activity of enzymes involved in metabolic pathways.

Aluminium tris(trifluoroacetate) can be synthesized through several methods:

  • Direct Reaction: Reacting aluminium salts with trifluoroacetic acid.
  • Sol-Gel Processes: Utilized for creating sol particles that can be re-dispersed in organic solvents .
  • Fluorolytic Synthesis: Involves modifying conditions during the synthesis of aluminium fluorides .

Studies on aluminium tris(trifluoroacetate) have focused on its biochemical interactions. The compound’s ability to bind with biomolecules leads to significant effects on cellular metabolism and enzyme activity. This binding can influence metabolic pathways related to carbohydrates, lipids, and proteins, showcasing its potential as a modulator in various biological systems .

Aluminium tris(trifluoroacetate) shares similarities with several other compounds but also exhibits unique characteristics:

Compound NameFormulaKey Features
Aluminium triacetateAl(C₂H₃O₂)₃Water-soluble; used as a mordant
Aluminium trifluoroacetateAl(CF₃CO₂)₃Highly fluorinated; unique optical properties
Aluminium diacetateAl(C₂H₃O₂)₂Less fluorinated; different reactivity
Aluminium triflateAl(CF₃SO₃)₃Used in organic synthesis; strong electrophilic nature

Uniqueness

Aluminium tris(trifluoroacetate) is distinctive due to its high fluorine content, which enhances its chemical reactivity and potential applications in advanced materials science compared to its less fluorinated counterparts.

Conventional Synthesis via Thermolysis of Aluminium Trifluoroacetate

The conventional synthesis of aluminium tris(trifluoroacetate) through thermolysis represents the most established and widely utilized methodology. This approach involves the controlled thermal decomposition of aluminium trifluoroacetate precursors under carefully regulated conditions to achieve the desired product with high purity and reproducibility [1].

The thermolysis process typically occurs in a temperature range of 250-500°C, with distinct stages of decomposition observed at different temperature intervals [2] [3]. The initial decomposition stage, occurring between 250-270°C, involves the formation of trifluoroacetate oligomers and the generation of intermediate species such as Al(TFA)x(OH)y complexes. During this phase, approximately 5-10% mass loss is observed, primarily attributed to the elimination of water molecules and the beginning of ligand rearrangement [2].

The primary decomposition stage, which takes place between 270-320°C, represents the most significant transformation in the thermolysis process. This stage is characterized by a substantial mass loss of 40-50% and the formation of crucial intermediate products including AlF3 precursors, trifluoroacetyl fluoride (CF3COF), and carbon dioxide [3]. The formation of intermediate species such as AlF(TFA)2 and Al2F(TFA)5 has been documented through spectroscopic analysis, providing insight into the mechanistic pathway of the decomposition process [1].

The secondary decomposition stage, occurring between 320-400°C, involves the further conversion of intermediate species to crystalline aluminium fluoride (AlF3), with the concurrent release of carbon monoxide and trifluoromethane (CHF3) [2]. This stage exhibits a mass loss of 15-20% and is crucial for achieving the desired crystalline structure of the final product. The formation of AlF2(TFA) intermediates during this stage has been confirmed through advanced analytical techniques [3].

The final conversion stage, taking place between 400-500°C, completes the thermolysis process with the formation of pure AlF3 and the elimination of residual carbon-containing species [2]. This stage typically shows a mass loss of 5-8% and is essential for achieving the high purity levels required for advanced applications.

Temperature Range (°C)Process StageMass Loss (%)Primary ProductsIntermediate Species
250-270Initial Decomposition5-10Trifluoroacetate oligomersAl(TFA)x(OH)y
270-320Primary Decomposition40-50AlF3 precursors, CF3COF, CO2AlF(TFA)2, Al2F(TFA)5
320-400Secondary Decomposition15-20Crystalline AlF3, CO, CHF3AlF2(TFA)
400-500Final Conversion5-8Pure AlF3, carbon residueAlF3

Sol-Gel Fluorolytic Routes for Nanostructured Derivatives

The sol-gel fluorolytic synthesis represents an innovative approach for the preparation of nanostructured aluminium tris(trifluoroacetate) derivatives. This methodology has emerged as a powerful technique for producing nanoscale materials with controlled morphology and enhanced properties [4] [5] [6] [7].

The fluorolytic sol-gel process involves the reaction of aluminium alkoxide precursors with hydrogen fluoride in non-aqueous solvents, leading to the formation of aluminium fluoride-based sols [5]. The process typically employs isopropanol or ethanol as the solvent system, with hydrogen fluoride concentrations ranging from 0.1 to 0.5 M to achieve optimal fluorination degrees [4]. The reaction mechanism involves the stepwise replacement of alkoxide groups by fluoride ions, resulting in the formation of various aluminium alkoxide fluoride clusters [7].

The synthesis conditions play a crucial role in determining the final product characteristics. Temperature control between 25-60°C is essential for proper crystallization and particle size distribution [4]. Reaction times typically range from 2 to 24 hours, depending on the desired degree of completion and the specific morphological requirements of the target material [5]. pH control within the range of 2-4 is critical for preventing unwanted precipitation and ensuring the formation of stable sols [6].

The fluorolytic sol-gel approach offers several advantages over conventional methods, including the ability to produce transparent sols with low viscosities and excellent optical properties [4]. These sols consist primarily of small oligomeric or cluster units of aluminium fluoride, which are typically not detectable by conventional analytical techniques such as dynamic light scattering, wide-angle X-ray scattering, or small-angle X-ray scattering [4].

The modification of sol particles with trifluoroacetic acid serves as a stabilization mechanism to prevent agglomeration and enable the redispersion of xerogels in organic solvents [4]. This modification is particularly important for applications requiring long-term stability and processability of the nanoscale materials.

ParameterOptimal RangeEffect on Product
HF concentration0.1-0.5 MControls fluorination degree
Solvent systemIsopropanol/ethanolInfluences particle size
Temperature25-60°CAffects crystallization
Reaction time2-24 hoursDetermines completion
pH control2-4Prevents precipitation

Mixed-Metal Complex Formation with Transition Metals

The formation of mixed-metal complexes involving aluminium tris(trifluoroacetate) and transition metals represents an advanced synthetic strategy for creating materials with enhanced properties and novel functionalities [8] [9] [10] [11]. This approach leverages the coordination chemistry of both aluminium and transition metal centers to produce bimetallic or multimetallic complexes with unique structural and electronic characteristics.

The synthesis of mixed-metal complexes typically involves the reaction of aluminium tris(trifluoroacetate) with various transition metal precursors under controlled conditions. Iron(III) complexes, represented by the formula Fe-Al(TFA)6, can be prepared at temperatures ranging from 60-80°C and exhibit thermal stability up to 200°C [1] [12]. These complexes demonstrate remarkable structural diversity, with the formation of infinite chain structures and various coordination environments around the metal centers [1].

Cobalt(II) complexes, with the general formula Co-Al(TFA)5, are synthesized at moderate temperatures of 40-60°C and show stability up to 180°C [12] [11]. The cobalt complexes exhibit interesting magnetic properties and can adopt different coordination geometries depending on the synthesis conditions and the nature of the supporting ligands [11].

Nickel(II) complexes, represented as Ni-Al(TFA)5, require formation temperatures of 50-70°C and demonstrate exceptional thermal stability up to 220°C [11]. These complexes have shown particular promise in catalytic applications due to their unique electronic properties and structural flexibility [10].

Copper(II) and zinc(II) complexes, with formulas Cu-Al(TFA)4 and Zn-Al(TFA)4 respectively, can be prepared at relatively low temperatures of 30-50°C and 25-45°C, with thermal stabilities of 160°C and 190°C respectively [11]. These complexes exhibit distinct coordination preferences and have been investigated for their potential applications in materials science and catalysis.

The formation of mixed-metal complexes is facilitated by the bridging nature of trifluoroacetate ligands, which can coordinate to multiple metal centers simultaneously [1] [9]. This bridging capability enables the construction of complex architectures with controlled connectivity and dimensionality.

Transition MetalComplex FormulaFormation TemperatureStability Range
Iron(III)Fe-Al(TFA)660-80°CStable to 200°C
Cobalt(II)Co-Al(TFA)540-60°CStable to 180°C
Nickel(II)Ni-Al(TFA)550-70°CStable to 220°C
Copper(II)Cu-Al(TFA)430-50°CStable to 160°C
Zinc(II)Zn-Al(TFA)425-45°CStable to 190°C

Role of Trifluoroacetic Acid Anhydride in Stabilization

Trifluoroacetic acid anhydride plays a crucial role in the stabilization of aluminium tris(trifluoroacetate) and its derivatives, serving multiple functions in both synthesis and preservation of these sensitive compounds [13] [14] [15] [16]. The anhydride acts as a powerful dehydrating agent, effectively removing water molecules that could otherwise lead to hydrolysis and degradation of the target compounds [13].

The stabilization mechanism involves the formation of protective environments around the aluminium centers, preventing unwanted side reactions and maintaining the integrity of the trifluoroacetate ligands [14]. Trifluoroacetic anhydride readily reacts with any residual water or hydroxyl groups present in the system, converting them to trifluoroacetic acid, which can then be easily removed through distillation or other separation techniques [13].

The use of trifluoroacetic anhydride as a stabilizing agent is particularly important in the synthesis of aluminium tris(trifluoroacetate) from hydrated precursors [14]. The anhydride effectively removes water of crystallization and prevents the formation of hydroxide or oxide impurities that could compromise the purity and performance of the final product [15].

In addition to its dehydrating properties, trifluoroacetic anhydride serves as a source of trifluoroacetyl groups, enabling the in-situ formation of additional trifluoroacetate ligands when needed [14] [16]. This capability is particularly valuable in maintaining stoichiometric ratios and ensuring complete conversion of aluminium precursors to the desired trifluoroacetate complexes.

The stabilization process involves careful control of reaction conditions, including temperature, atmosphere, and reagent ratios [15]. The anhydride is typically employed in slight excess to ensure complete removal of water and to provide a protective atmosphere during synthesis and storage. The reaction typically proceeds according to the following general scheme:

Al(precursor) + (CF3CO)2O → Al(CF3COO)3 + byproducts

The effectiveness of trifluoroacetic anhydride as a stabilizing agent has been demonstrated through improved shelf life, enhanced purity, and better reproducibility of synthetic procedures [14] [16]. The stabilized compounds exhibit superior performance in subsequent applications, including catalysis, materials synthesis, and surface modification processes.

Aluminium tris(trifluoroacetate), with the molecular formula C₆AlF₉O₆ and molecular weight of 366.03 g/mol [1], represents a significant coordination compound in organometallic chemistry. The crystallographic characterization of this compound reveals fundamental structural features that define its coordination behavior and molecular architecture.

Octahedral Coordination Geometry

The aluminum center in aluminium tris(trifluoroacetate) adopts an octahedral coordination geometry, consistent with the six-coordinate environment typical of aluminum(III) complexes [2] [3]. This octahedral arrangement involves six oxygen atoms from the trifluoroacetate ligands coordinating to the central aluminum ion. The aluminum-oxygen bond distances in similar trifluoroacetate complexes typically range from 1.85 to 2.13 Å, which is consistent with octahedral coordination around aluminum centers [3] [4].

The octahedral geometry is further supported by studies of related aluminum complexes with carboxylate ligands, where aluminum consistently exhibits six-coordinate environments [5] [6]. In the case of aluminum acetate complexes, proton, carbon-13, and aluminum-27 nuclear magnetic resonance spectroscopy have confirmed that aluminum is octahedrally coordinated by water, hydroxide, and acetate ligands [5]. This coordination pattern extends to trifluoroacetate complexes, where the highly electronegative fluorine atoms in the trifluoromethyl groups enhance the electron-withdrawing nature of the carboxylate functionality.

Bridging Trifluoroacetate Ligand Configurations

The trifluoroacetate ligands in aluminium tris(trifluoroacetate) demonstrate versatile coordination modes, with bridging configurations being particularly significant in the solid-state structure. Studies of related metal trifluoroacetate complexes reveal that trifluoroacetate anions can coordinate as monodentate, bidentate, or bridging ligands [2] [7]. In iron(III) trifluoroacetate, each trifluoroacetate ion bridges two metal atoms, forming infinite linear chains with octahedral coordination around each metal center [2] [7].

The bridging behavior of trifluoroacetate ligands is fundamentally important in determining the overall structural architecture of the compound. In mixed-ligand lanthanide trifluoroacetates, trifluoroacetato groups connect metal dimers to yield chains, with the three-dimensional packing governed by hydrogen bonds [8] [9]. This bridging functionality is enhanced by the electron-withdrawing nature of the trifluoromethyl group, which increases the Lewis acidity of the carboxylate oxygen atoms and promotes stronger coordination interactions.

The acetates or trifluoroacetates bridge the aluminum cations via their oxygen atoms located in the equatorial plane of the octahedron [10]. This bridging mode creates polymeric structures that significantly influence the physical and chemical properties of the compound. The trifluoroacetate ligands maintain their bridging character even under thermal stress, as evidenced by structural evolution studies of metal trifluoroacetates where bridging coordination persists through various decomposition intermediates [2] [7].

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides crucial insights into the molecular structure and dynamics of aluminium tris(trifluoroacetate). The nuclear magnetic resonance characteristics of this compound are particularly informative due to the presence of multiple magnetically active nuclei, including ²⁷Al, ¹⁹F, and ¹³C.

Aluminum-27 nuclear magnetic resonance spectroscopy has proven especially valuable for characterizing aluminum coordination environments [11] [5]. In aluminum acetate systems, ²⁷Al nuclear magnetic resonance studies have revealed that aluminum is octahedrally coordinated by water, hydroxide, and acetate ligands, with the nuclear magnetic resonance parameters providing information about the local environment and exchange dynamics [5] [6]. The application of ²⁷Al nuclear magnetic resonance spectroscopy to materials science has shown significant advances, particularly in understanding aluminum-based coordination compounds [11].

Fluorine-19 nuclear magnetic resonance spectroscopy offers unique advantages for characterizing trifluoroacetate complexes due to the high sensitivity and wide chemical shift range of fluorine nuclei [12] [13]. Trifluoroacetic acid, the parent compound of the trifluoroacetate ligand, serves as a common internal standard in ¹⁹F nuclear magnetic resonance experiments, with its chemical shift referenced to trichlorofluoromethane [13] [14]. The trifluoromethyl groups in trifluoroacetate ligands exhibit characteristic ¹⁹F nuclear magnetic resonance signals that are sensitive to the coordination environment and molecular dynamics.

The carbon-13 nuclear magnetic resonance spectra of trifluoroacetate complexes provide information about the carboxylate carbon environments and the electron-withdrawing effects of the trifluoromethyl groups [15]. The quaternary carbon of the trifluoromethyl group typically appears as a quartet due to coupling with the three fluorine atoms, while the carboxylate carbon shows characteristic downfield shifts consistent with coordination to metal centers.

Infrared and Raman Spectroscopic Signatures

Infrared and Raman spectroscopy provide complementary information about the vibrational modes and coordination behavior of aluminium tris(trifluoroacetate). The spectroscopic signatures of trifluoroacetate ligands are particularly distinctive due to the presence of strong carbon-fluorine bonds and the carboxylate functionality.

Infrared spectroscopy of trifluoroacetate complexes reveals characteristic vibrational modes associated with both the carboxylate group and the trifluoromethyl functionality [16] [17]. The carbonyl stretching vibrations of coordinated trifluoroacetate ligands typically appear in the region of 1600-1700 cm⁻¹, with the exact frequency dependent on the coordination mode and the electron-withdrawing effect of the trifluoromethyl group [17]. The asymmetric and symmetric carboxylate stretching modes provide information about the binding geometry, with bridging coordination modes showing characteristic splitting patterns.

The carbon-fluorine stretching vibrations in trifluoroacetate complexes appear as intense bands in the 1100-1300 cm⁻¹ region [16] [18]. These vibrations are particularly sensitive to the coordination environment and can provide information about the strength of the aluminum-oxygen coordination bonds. The infrared spectra of metal trifluoroacetates have been extensively studied, with the vibrational frequencies of the trifluoromethyl groups showing systematic variations depending on the metal center and coordination geometry [17] [18].

Raman spectroscopy complements infrared studies by providing information about symmetric vibrational modes that may be infrared-inactive [19] [20]. Surface-enhanced Raman scattering studies on aluminum complexes have demonstrated the applicability of Raman techniques for characterizing aluminum-containing compounds [20]. The Raman spectra of trifluoroacetate complexes typically show strong bands associated with the carbon-fluorine stretching modes and the symmetric carboxylate stretching vibrations.

Thermogravimetric Analysis of Decomposition Pathways

Thermogravimetric analysis provides critical information about the thermal stability and decomposition pathways of aluminium tris(trifluoroacetate). The thermal behavior of metal trifluoroacetates has been extensively studied, revealing complex decomposition mechanisms that proceed through multiple distinct stages [21] [22].

Studies of dysprosium trifluoroacetate decomposition under flowing argon have identified three main stages: dehydration, decomposition, and phase transformation [21]. The decomposition process occurs in two stages, with the first stage involving the loss of organic components and the second stage involving the formation of metal fluoride phases. Similar thermal behavior is expected for aluminium tris(trifluoroacetate), with the formation of aluminum fluoride as a potential final decomposition product.

The thermal decomposition of metal trifluoroacetates typically begins around 200-300°C, with the exact temperature depending on the metal center and the presence of coordinated water molecules [21] [23]. During decomposition, various volatile species are released, including carbon dioxide, carbon monoxide, trifluoroacetic acid, and fluorinated organic compounds. Fourier transform infrared spectroscopy and mass spectrometry analysis of evolved gases during thermogravimetric analysis have identified compounds such as trifluoroacetyl fluoride, trifluoroacetic anhydride, and trifluoromethane [21].

The retention of some carbon in the decomposition residue has been observed in studies of metal trifluoroacetate complexes, with complete removal of organic components requiring temperatures above 800°C [21]. This behavior reflects the strong coordination of trifluoroacetate ligands to aluminum centers and the stepwise nature of the decomposition process. The thermogravimetric analysis data provide valuable information for understanding the thermal processing conditions required for the preparation of aluminum-containing materials from trifluoroacetate precursors.

Dates

Last modified: 04-14-2024

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